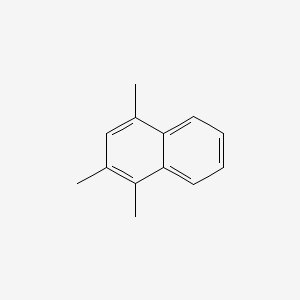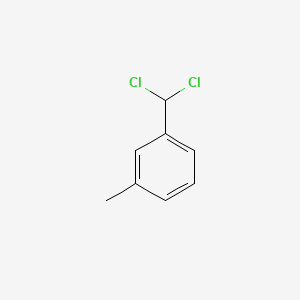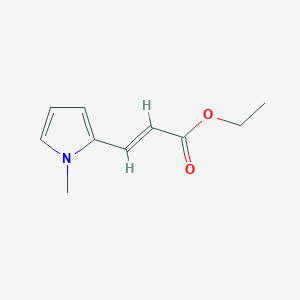
3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester
Overview
Description
3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester, also known as MPAE, is a chemical compound that has shown promising results in scientific research. It is a derivative of pyrrole, a five-membered aromatic ring, and has a unique structure that makes it an interesting molecule for further study.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester is not fully understood, but it is believed to act through the inhibition of certain enzymes involved in inflammation and tumor growth. It may also act as a photosensitizer by generating reactive oxygen species upon exposure to light, which can damage cancer cells.
Biochemical and Physiological Effects:
3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester in lab experiments is its unique structure, which allows for the synthesis of new compounds with potentially useful properties. However, one limitation is its relatively low yield and purity, which can make it difficult to work with in large quantities.
Future Directions
There are several future directions for the study of 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester. One direction is to further explore its potential as an anti-inflammatory and anti-tumor agent, both in vitro and in vivo. Another direction is to study its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, the synthesis of new polymers and compounds using 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester as a building block could lead to the development of new materials with unique properties. Overall, the study of 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has the potential to contribute to several scientific fields and lead to the development of new therapies and materials.
Scientific Research Applications
3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has been studied for its potential use in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has been used as a monomer in the synthesis of new polymers with unique properties. Finally, 3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester has been used in organic synthesis as a building block for the synthesis of other compounds.
properties
IUPAC Name |
ethyl (E)-3-(1-methylpyrrol-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)7-6-9-5-4-8-11(9)2/h4-8H,3H2,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBAVWLGLSPMIN-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-pyrrol-2-yl)-acrylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



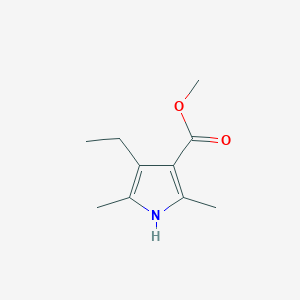
![2-[3-(Trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B3050576.png)

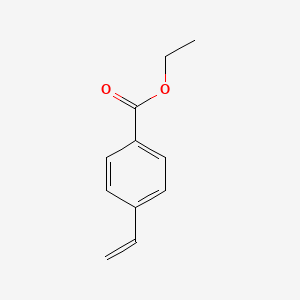

![11H-Isoindolo[2,1-a]benzimidazol-11-one](/img/structure/B3050583.png)
